molecular formula C7H4FN3O2 B1440301 6-Fluoro-5-nitro-1H-indazole CAS No. 633327-51-2

6-Fluoro-5-nitro-1H-indazole

Cat. No. B1440301
M. Wt: 181.12 g/mol
InChI Key: CQWPKRSNPVUHQA-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It is a solid substance and its CAS number is 633327-51-2 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 6-Fluoro-5-nitro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-5-nitro-1H-indazole is characterized by the presence of fluorine (F), nitrogen (N), and oxygen (O) atoms in its structure . The exact mass of this compound is 181.028748 .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles, including 6-Fluoro-5-nitro-1H-indazole, have been studied . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

6-Fluoro-5-nitro-1H-indazole is a solid substance . It has a molecular weight of 181.13 . The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 401.2±25.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Fluorophore Development

Researchers have developed a method for accessing a library of biheteroaryl fluorophores through C-H activation, utilizing palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes. This process yields fluorophores with high quantum yields and large Stokes shifts, suitable for near-infrared (NIR) imaging applications, such as highly photostable and low cytotoxicity mitochondria trackers (Cheng et al., 2016).

Antitumor Activity

A study on the synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to indazoles, demonstrated cytostatic activities against various malignant human cell lines. This highlights the potential of indazole derivatives in developing anticancer agents (Racané et al., 2006).

Cheminformatics and Material Science

Research into the reaction mechanisms and properties of NH-indazoles with electrophilic agents provides insights into the formation of novel compounds with potential applications in material science and chemistry education (Alkorta et al., 2013).

Heterocyclic Green Dyes

The synthesis of new heterocyclic green dyes from 1-alkyl-5-nitro-1H-indazole showcases the potential of indazole derivatives in developing environmentally friendly colorants for various industrial applications (Pordel et al., 2014).

Antimicrobial and Anti-inflammatory Applications

A series of 2-azetidinone derivatives of 6-nitro-1H-indazole has been synthesized and evaluated for antimicrobial, antifungal, antitubercular, and anti-inflammatory activities, demonstrating the broad spectrum of biological activities of indazole derivatives (Samadhiya et al., 2012).

Safety And Hazards

6-Fluoro-5-nitro-1H-indazole is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-fluoro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPKRSNPVUHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672880
Record name 6-Fluoro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-nitro-1H-indazole

CAS RN

633327-51-2
Record name 6-Fluoro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633327-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-nitro-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-5-nitro-1H-indazole
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Synthesis routes and methods

Procedure details

The product of Step (b) (1.22 g, 7.17 mmol, 1.0 equiv) was dissolved In AcOH (62 mL). NaNO2 (0.495 g, 7.17 mmol, 1.0 equiv) was dissolved in H2O (1.5 mL) and added all at once via pipet. The reaction was warmed to room temperature and stirred for 28 hours. The reaction mixture was concentrated en vacuo to provide an orange solid, which was dried azeotropically several times with hexanes. The residue was purified by flash chromatography (linear gradient 20→60% EtOAc/hexanes) to afford 550 mg (43%) of the title compound. MS (ES+) m/e 182 [M+H].
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
0.495 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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